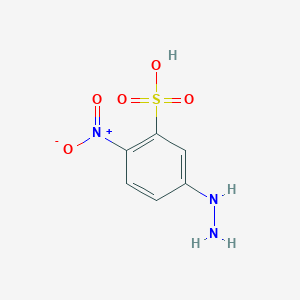![molecular formula C13H10ClN3O3 B7817423 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide CAS No. 1020046-30-3](/img/structure/B7817423.png)
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a naphthoquinone core and a triazole ring, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves a multi-step process. One common method is the azide-alkyne Huisgen cycloaddition, also known as the “click reaction.” This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole ring. The reaction is often catalyzed by copper(I) ions and can be carried out under mild conditions, making it a popular choice for the synthesis of triazole derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems to enhance the efficiency and yield of the reaction. For example, the use of nanocatalysts, such as Fe/Cu-embedded nano-catalytic substrates, has been shown to facilitate the rapid and efficient synthesis of triazole derivatives . These catalysts can be easily separated from the reaction mixture using magnetic separation techniques, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can modify the quinone moiety, potentially altering the compound’s biological activity.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the chloropropyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can yield a variety of functionalized triazole compounds.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is primarily attributed to its ability to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . By inhibiting this enzyme, the compound disrupts the production of nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Naphthoquinone Derivatives: Compounds with a naphthoquinone core also display a range of biological activities, including anticancer and antioxidant effects.
Uniqueness
1-(3-chloropropyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is unique due to its combination of a naphthoquinone core and a triazole ring. This structural feature enhances its ability to interact with biological targets and generate reactive oxygen species, making it a potent anticancer agent .
Properties
IUPAC Name |
3-(3-chloropropyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3/c14-6-3-7-16-11-10(15-17(16)20)12(18)8-4-1-2-5-9(8)13(11)19/h1-2,4-5H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVMQZADYFEORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N([N+](=N3)[O-])CCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-30-3 |
Source


|
| Record name | 1H-Naphtho[2,3-d]triazole-4,9-dione, 1-(3-chloropropyl)-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020046-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[5-tert-butyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]benzamide](/img/structure/B7817353.png)



![(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B7817382.png)

![methyl 2-[[(2S,6R)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]acetate](/img/structure/B7817393.png)
![methyl 2-[[(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl]oxy]acetate](/img/structure/B7817399.png)
![2-{[(3,4-Dimethoxyphenyl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B7817400.png)
![Methyl 5-[(4-chlorophenyl)methyl]-2-hydroxybenzoate](/img/structure/B7817404.png)




